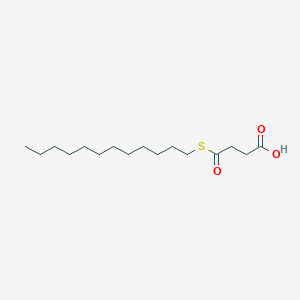
4-(Dodecylsulfanyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-(dodecylthio)-4-oxo-, also known as 4-dodecylsulfanylbutanoic acid, is an organic compound with the molecular formula C16H32O2S. This compound is characterized by the presence of a butanoic acid backbone with a dodecylthio group and a keto group at the fourth carbon position. It is a derivative of butanoic acid, which is a straight-chain alkyl carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(dodecylthio)-4-oxo- typically involves the reaction of butanoic acid derivatives with dodecylthiol under specific conditions. One common method is the esterification of butanoic acid followed by the introduction of the dodecylthio group through a nucleophilic substitution reaction. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of butanoic acid, 4-(dodecylthio)-4-oxo- may involve large-scale esterification processes followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(dodecylthio)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dodecylthio group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Scientific Research Applications
Butanoic acid, 4-(dodecylthio)-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the formulation of specialty chemicals, surfactants, and additives for various industrial applications.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(dodecylthio)-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidation-reduction reactions. Its derivatives may also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: A simpler analog without the dodecylthio and keto groups.
4-Phenylbutanoic acid: Contains a phenyl group instead of a dodecylthio group.
4-Hydroxybutanoic acid: Contains a hydroxyl group instead of a keto group.
Uniqueness
Butanoic acid, 4-(dodecylthio)-4-oxo- is unique due to the presence of both a long alkyl chain (dodecylthio group) and a keto group, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various chemical reactions and applications, setting it apart from its simpler analogs.
Properties
CAS No. |
88449-82-5 |
|---|---|
Molecular Formula |
C16H30O3S |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
4-dodecylsulfanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C16H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h2-14H2,1H3,(H,17,18) |
InChI Key |
HUDBIJHHONYPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















